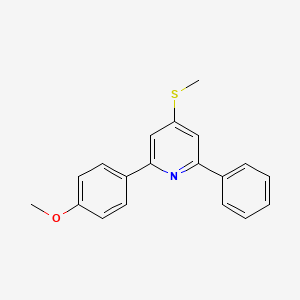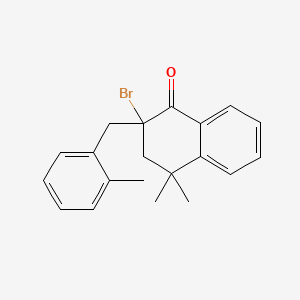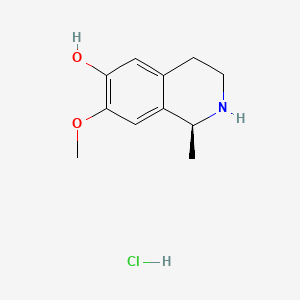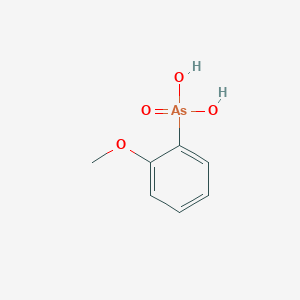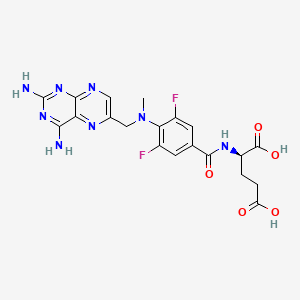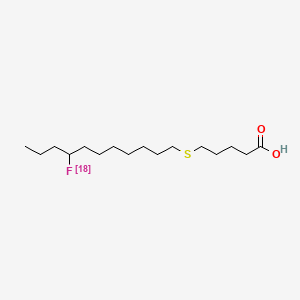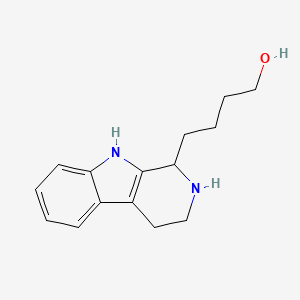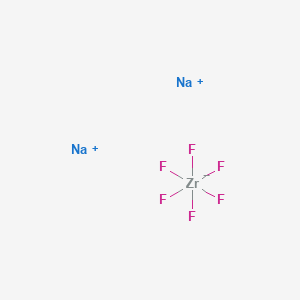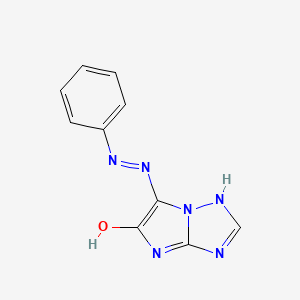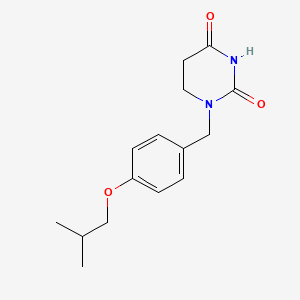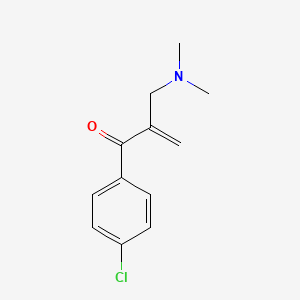
3-Dimethylamino-2-(4-chlorobenzoyl)propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylamino-2-(4-chlorobenzoyl)propene is an organic compound with the molecular formula C12H14ClNO This compound is characterized by the presence of a dimethylamino group, a chlorobenzoyl group, and a propene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-(4-chlorobenzoyl)propene typically involves the reaction of 4-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the propene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
3-Dimethylamino-2-(4-chlorobenzoyl)propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
3-Dimethylamino-2-(4-chlorobenzoyl)propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Dimethylamino-2-(4-chlorobenzoyl)propene involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorobenzoyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile
- 3-(4-Chlorobenzoyl)-7-(N,N-dimethylamino)-1-phenylindolizine
Uniqueness
3-Dimethylamino-2-(4-chlorobenzoyl)propene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
108664-47-7 |
|---|---|
分子式 |
C12H14ClNO |
分子量 |
223.70 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[(dimethylamino)methyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(8-14(2)3)12(15)10-4-6-11(13)7-5-10/h4-7H,1,8H2,2-3H3 |
InChIキー |
IZUVKOFTWPUPCG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=C)C(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


